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CAS No.: 438565-34-5

Cat. No.: B1276500

Get Quote

The quest for novel therapeutic agents frequently leads researchers to explore hybrid
molecules that combine the advantageous properties of well-established pharmacophores. (3-
Benzodioxol-5-YL-isoxazol-5-YL)-methanol is one such molecule, incorporating two
heterocyclic systems renowned for their diverse biological activities: the 1,3-benzodioxole (or
methylenedioxyphenyl) group and a 3,5-disubstituted isoxazole core.

The 1,3-benzodioxole moiety is a structural component found in numerous natural and
synthetic compounds exhibiting a wide spectrum of bioactivity, including anticancer, anti-
inflammatory, and antimicrobial effects.[1][2][3][4] Its unique electronic and steric properties
often enhance the pharmacological profile of parent molecules.[5] Similarly, the isoxazole ring
IS a cornerstone of medicinal chemistry, with derivatives demonstrating potent anti-
inflammatory, anticancer, antimicrobial, and enzyme inhibitory activities.[6][7][8][9] The fusion of
these two scaffolds, appended with a hydroxymethyl group capable of forming crucial hydrogen
bonds, presents a compelling candidate for drug discovery.[8]

This document outlines a comprehensive theoretical characterization of (3-Benzodioxol-5-YL-
isoxazol-5-YL)-methanol. By employing a suite of computational tools, from quantum
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mechanics to molecular docking, we aim to predict its molecular behavior, drug-likeness, and
potential biological targets, thereby establishing a data-driven foundation for its future synthesis
and experimental evaluation.

Core Molecular and Physicochemical Profile

The foundational step in evaluating any potential drug candidate is to understand its
fundamental chemical and physical properties. These characteristics govern its behavior in
biological systems.

Table 1: Core Chemical Identifiers

Identifier Value Source

[3-(1,3-benzodioxol-5-

IUPAC Name yl)-1,2-oxazol-5- [10]
ylJmethanol

CAS Number 438565-34-5 [10][11]

Molecular Formula C11HoNOa4 [10]

Molecular Weight 219.19 g/mol [10]

| Canonical SMILES | C10C2=C(01)C=C(C=C2)C3=NOC(=C3)CO |[10] |

Table 2: Predicted Physicochemical Properties
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Implication in Drug

Property Predicted Value .
Discovery
N ] Indicates low volatility and
Boiling Point 427.1 £45.0 °C .
thermal stability.[11]
Standard physical property for
Density 1.407 + 0.06 g/cm?3 ) Py P -p y
handling and formulation.[11]
The hydroxyl group is weakly
pKa 13.30+£0.10 acidic, suggesting it will be

neutral at physiological pH.[11]

| logP (o/w) | ~1.5 - 2.0 | A balanced lipophilicity, suggesting potential for good absorption and
distribution. |

The structure's inherent planarity, conferred by the fused aromatic systems, is crucial for
enabling potential 1t-1t stacking interactions with biological targets. The methanol substituent
introduces a key hydrogen bond donor and acceptor site, which is often critical for anchoring a
ligand within a protein's active site.

A Roadmap for In Silico Drug Discovery

Modern drug development relies heavily on computational workflows to de-risk projects and
prioritize candidates with the highest probability of success.[12] This approach saves significant
time and resources by identifying potential liabilities long before costly synthesis and in vitro

testing.
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Caption: A typical computational workflow for early-stage drug discovery.
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Quantum Chemical Analysis: The Electronic
Frontier

To understand the intrinsic reactivity and stability of the molecule, we turn to quantum
mechanics (QM).[13] Density Functional Theory (DFT) is a powerful QM method that allows for
the accurate calculation of a molecule's electronic structure, providing insights that are not
apparent from a 2D drawing alone.[14][15]

Protocol: DFT-Based Molecular Property Calculation

This protocol describes a self-validating system for calculating theoretical properties. The
geometry optimization and frequency calculation steps are interdependent; a true energy
minimum is only confirmed by the absence of imaginary frequencies.

o Structure Input: The 3D coordinates of (3-Benzodioxol-5-YL-isoxazol-5-YL)-methanol are
generated using a molecular builder (e.g., Avogadro, ChemDraw).

o Geometry Optimization: A full geometry optimization is performed using a DFT functional and
basis set, such as B3LYP/6-31G(d,p), which offers a good balance of accuracy and
computational cost for organic molecules.[9][16] This step finds the lowest energy
conformation of the molecule.

e Frequency Calculation: A frequency analysis is performed on the optimized geometry using
the same level of theory. Causality Check: The absence of any imaginary frequencies
confirms that the optimized structure is a true local minimum on the potential energy surface.
If imaginary frequencies are present, it indicates a transition state, and the geometry must be
re-optimized.

o Property Calculation: Following successful optimization, single-point energy calculations are
performed to derive electronic properties, including the energies of the Highest Occupied
Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the
Molecular Electrostatic Potential (MEP).

Table 3: Hypothetical Quantum Chemical Data
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Parameter Hypothetical Value Scientific Interpretation

Represents the ability to
donate electrons. A higher

HOMO Energy -6.5 eV value suggests greater
electron-donating
capacity.

Represents the ability to

accept electrons. A lower value
LUMO Energy -1.8 eV

suggests greater electron-

accepting capacity.

A larger gap indicates higher
HOMO-LUMO Gap (AE) 4.7 eV kinetic stability and lower
chemical reactivity.[9]

| Dipole Moment | ~2.5 Debye | Indicates a moderately polar molecule, influencing solubility
and binding interactions. |

The Molecular Electrostatic Potential (MEP) map visually identifies the electron-rich and
electron-poor regions of the molecule. Negative potential (red/yellow) is expected around the
oxygen and nitrogen atoms, indicating sites prone to electrophilic attack and hydrogen bonding.
Positive potential (blue) would be found around the hydroxyl and aromatic hydrogens. This map
is invaluable for predicting non-covalent interactions with a protein target.

Predicting Pharmacokinetics: The ADMET Profile

A compound's efficacy is irrelevant if it cannot reach its target in the body at a therapeutic
concentration without causing toxicity.[12] Predicting Absorption, Distribution, Metabolism,
Excretion, and Toxicity (ADMET) properties is therefore a critical step in early-stage drug
discovery.[17]

Protocol: In Silico ADMET and Drug-Likeness Prediction

¢ Input: The canonical SMILES string of the molecule is obtained:
C10C2=C(01)C=C(C=C2)C3=NOC(=C3)CO.
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» Server Selection: A validated, free online ADMET prediction tool, such as SwissADME or
pkCSM, is utilized.[18] These tools employ QSAR models built from large experimental
datasets.

o Execution: The SMILES string is submitted to the server for analysis.

o Data Consolidation: The predicted parameters are collected and organized. A cross-
comparison between different servers is recommended to increase confidence in the
predictions.

Table 4: Predicted ADMET Profile and Drug-Likeness
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Category

Absorption

Parameter

Human Intestinal
Absorption

Predicted Value

> 90%

Implication

Likely well-
absorbed from the
gut.

Caco-2 Permeability

High

Suggests good
passive diffusion
across the intestinal

wall.

Distribution

VDss (human)

> 0.5 L/kg

Indicates distribution
beyond the plasma

into tissues.

CNS Permeability

No

Unlikely to cross the
blood-brain barrier,
potentially reducing
CNS side effects.

Metabolism

CYP2D6 Inhibitor

No

Lower risk of drug-
drug interactions with
CYP2D6 substrates.

CYP3A4 Inhibitor

Yes

Potential for drug-drug
interactions; the
benzodioxole moiety
is a known CYP
inhibitor.[5]

Toxicity

AMES Toxicity

No

Predicted to be non-

mutagenic.

hERG | Inhibition

No

Low risk of

cardiotoxicity.

Drug-Likeness

Lipinski's Rule of Five

0 Violations

Complies with the
rule, suggesting good

oral bioavailability.

| | Bioavailability Score | 0.55 | Indicates good potential for oral administration. |
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Analysis: The theoretical ADMET profile is largely favorable. The molecule shows promise for
good oral absorption and tissue distribution. The key liability is the potential inhibition of
CYP3A4, a common feature of benzodioxole-containing compounds. This is a critical flag for
medicinal chemists, who might consider bioisosteric replacement of this group in later
optimization cycles if this liability is confirmed experimentally.

Identifying Potential Targets via Molecular Docking

Based on the known pharmacology of its constituent scaffolds, (3-Benzodioxol-5-YL-isoxazol-5-
YL)-methanol is a strong candidate for an anti-inflammatory agent, likely acting via inhibition of
cyclooxygenase (COX) enzymes.[3][7][19] Molecular docking allows us to simulate the binding
of our molecule into the active site of a target protein, predicting its binding affinity and
preferred orientation.[20]

Protocol: Molecular Docking with AutoDock Vina

o Receptor Preparation: The crystal structure of human COX-2 complexed with an inhibitor
(e.g., PDB ID: 4COX) is downloaded from the Protein Data Bank.[7] Water molecules and
the co-crystallized ligand are removed, and polar hydrogens are added using AutoDock
Tools.

e Ligand Preparation: The 3D structure of our molecule, optimized from the QM calculations, is
prepared by assigning partial charges (Gasteiger charges) and defining rotatable bonds.

o Grid Box Definition: A grid box is defined to encompass the known active site of COX-2,
guided by the position of the original co-crystallized inhibitor. This box defines the search
space for the docking simulation.

o Docking Execution: AutoDock Vina is used to perform the docking. It employs an iterated
local search algorithm to explore possible binding poses of the ligand within the grid box.

» Results Analysis: The output poses are ranked by their predicted binding affinity (in
kcal/mol). The top-scoring pose is visualized and analyzed for key molecular interactions
(e.g., hydrogen bonds, hydrophobic contacts, Tt-1t stacking) with active site residues.

Table 5: Hypothetical Molecular Docking Results against COX-2
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Parameter Hypothetical Value

Binding Affinity -8.9 kcal/mol

Key Interacting Residues Arg120, Tyr355, Ser530, Ala527

Hydrogen Bonds Hydroxyl (-CH20H) with Ser530 and Tyr355
-1t Stacking Benzodioxole ring with Tyr385

| Hydrophobic Interactions| Isoxazole ring with Val349, Ala527 |

Ligand: (3-Benzodioxol-5-YL-isoxazol-5-YL)-methanol

(Methanol -OH) (Benzodioxole Ring) Qsoxazole Ring)
)4 N\ | /

Fydrogen Bon&Hydrogen Bond }n—n Stacking /—1ydrophobic Interaction

Receptor COX-2 Active Site ¢
Sersac [Tyr355] (ryrass ) (Migiophonie Pocke

Click to download full resolution via product page

Caption: Key hypothetical interactions within the COX-2 active site.

Interpretation: The strong predicted binding affinity (-8.9 kcal/mol) suggests potent inhibition.
The hydrogen bonds formed by the methanol group with Ser530 and Tyr355 are particularly
significant, as these are critical residues for COX-2 inhibition. This theoretical binding mode
provides a strong rationale for prioritizing this compound for synthesis and in vitro testing as a
COX-2 inhibitor.

Proposed Synthetic Pathway

A plausible and efficient synthesis is crucial for the practical development of a compound.
Based on established literature, a [3+2] cycloaddition reaction provides a robust route to the
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3,5-disubstituted isoxazole core.[6][21]

’ 3,4-(Methylenedioxy)benzaldehyde L»

’ 3,4-(Methylenedioxy)benzaldoxime
B
Hydroxylamine
(NH20H-HCI) Hydroximoy! Chloride Intermediate
N-Chlorosuccinimide 3+2] C
(NCS)
Propargyl Alcohol =
(Base)
Triethylamine
(EtsN)

(3-Benzodioxol-5-YL-isoxazol-5-YL)-methanol

Click to download full resolution via product page

Caption: Proposed synthetic workflow via [3+2] cycloaddition.

Protocol: General Synthesis of (3-Benzodioxol-5-YL-
iIsoxazol-5-YL)-methanol

Step 1: Oxime Formation: 3,4-(Methylenedioxy)benzaldehyde is reacted with hydroxylamine
hydrochloride in the presence of a base (e.g., pyridine or NaOH) in an alcoholic solvent to
yield 3,4-(Methylenedioxy)benzaldoxime.[21]

Step 2: Hydroximoyl Chloride Generation: The aldoxime from Step 1 is dissolved in a
chlorinated solvent (e.g., DCM). N-chlorosuccinimide (NCS) is added portion-wise to
generate the corresponding hydroximoyl chloride in situ.[6]

Step 3: 1,3-Dipolar Cycloaddition: Propargyl alcohol (the alkyne) and a base (e.g.,
triethylamine) are added to the reaction mixture. The base facilitates the in situ formation of
the nitrile oxide from the hydroximoyl chloride, which then undergoes a [3+2] cycloaddition
with the alkyne.[6] The reaction is monitored by TLC.

Workup and Purification: Upon completion, the reaction is quenched with water, and the
organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The
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solvent is removed under reduced pressure. The crude product is purified by column
chromatography on silica gel to yield the final compound.

o Characterization: The structure of the purified product is confirmed using standard analytical
techniques (*H NMR, 3C NMR, FT-IR, and Mass Spectrometry).

Conclusion and Future Directions

This in-depth theoretical guide establishes (3-Benzodioxol-5-YL-isoxazol-5-YL)-methanol as a
molecule of significant therapeutic potential. The computational analyses predict favorable
drug-like properties, good oral bioavailability, and a low toxicity profile. Molecular docking
studies strongly suggest its potential as a potent inhibitor of the COX-2 enzyme, providing a
clear hypothesis for its mechanism of action as an anti-inflammatory agent.

The primary theoretical liability identified is the potential for CYP450 enzyme inhibition, a
known characteristic of the benzodioxole moiety. This insight is invaluable, as it allows for
proactive planning in a potential drug discovery campaign.

The logical next steps are:

o Experimental Synthesis: Synthesize the target compound using the proposed pathway to
obtain a physical sample for testing.

« In Vitro Validation: Perform enzyme inhibition assays (e.g., COX-1/COX-2) to experimentally
validate the docking predictions and determine the compound's potency and selectivity.

o ADME Profiling: Conduct experimental ADMET studies, particularly focusing on CYP3A4
inhibition, to confirm the in silico predictions.

e Lead Optimization: Should the compound show promising activity but also confirm the CYP
liability, medicinal chemists can use the structural insights from this guide to design second-
generation analogs, perhaps by replacing the benzodioxole ring with other bioisosteres to
mitigate off-target effects while retaining on-target potency.

This molecule represents a promising starting point for a drug discovery program, and the
theoretical framework presented herein provides a robust, data-driven rationale for its
advancement into experimental research.
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